molecular formula C8H10N2O3 B13567308 2-[(Methylamino)methyl]-4-nitrophenol CAS No. 35039-53-3

2-[(Methylamino)methyl]-4-nitrophenol

Cat. No.: B13567308
CAS No.: 35039-53-3
M. Wt: 182.18 g/mol
InChI Key: GBBPFSWFIBWIHC-UHFFFAOYSA-N
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Description

2-[(Methylamino)methyl]-4-nitrophenol is an organic compound with a unique structure that includes a nitro group and a methylamino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Methylamino)methyl]-4-nitrophenol typically involves the nitration of a precursor phenol compound followed by the introduction of the methylamino group. One common method includes the nitration of 4-nitrophenol, followed by a Mannich reaction to introduce the methylamino group. The reaction conditions often involve acidic or basic catalysts to facilitate the nitration and subsequent substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes followed by controlled amination reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 2-[(Methylamino)methyl]-4-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[(Methylamino)methyl]-4-aminophenol.

Scientific Research Applications

2-[(Methylamino)methyl]-4-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Methylamino)methyl]-4-nitrophenol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit quorum sensing in bacteria, thereby reducing biofilm formation and virulence . The compound may interact with transcriptional regulators and other cellular pathways to exert its effects.

Comparison with Similar Compounds

  • 2-[(Methylamino)methyl]phenol
  • 4-nitrophenol
  • 2-aminophenol

Comparison: Compared to similar compounds, 2-[(Methylamino)methyl]-4-nitrophenol is unique due to the presence of both a nitro group and a methylamino group on the phenol ring

Properties

IUPAC Name

2-(methylaminomethyl)-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-9-5-6-4-7(10(12)13)2-3-8(6)11/h2-4,9,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBPFSWFIBWIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50294932
Record name 2-[(methylamino)methyl]-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35039-53-3
Record name NSC98789
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98789
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(methylamino)methyl]-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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